2,3,6-Trifluoro-4-methylbenzonitrile
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Overview
Description
2,3,6-Trifluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H4F3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2,3,6-trifluorotoluene undergoes a reaction with a cyanide source under specific conditions .
Industrial Production Methods
Industrial production of 2,3,6-Trifluoro-4-methylbenzonitrile may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction can produce trifluoromethylbenzylamine .
Scientific Research Applications
2,3,6-Trifluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals due to its potential bioactivity.
Medicine: Research into its derivatives may lead to new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzonitrile: Similar structure but lacks the methyl group.
4-Trifluoromethylbenzonitrile: Similar but with different fluorine substitution pattern.
2,3,5,6-Tetrafluorobenzonitrile: Contains an additional fluorine atom
Uniqueness
2,3,6-Trifluoro-4-methylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties .
Properties
IUPAC Name |
2,3,6-trifluoro-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-4-2-6(9)5(3-12)8(11)7(4)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVMNLKVLWMFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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